

An In-Depth Technical Guide to 2-Methoxyheptane: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Methoxyheptane

Cat. No.: B14605856

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of **2-methoxyheptane**. The information is compiled from established chemical databases and resources, presenting key data for research and development applications.

Chemical Structure and Identification

2-Methoxyheptane is a simple aliphatic ether. Its structure consists of a seven-carbon heptane chain with a methoxy group attached to the second carbon atom.

Key Identifiers:

- IUPAC Name: **2-methoxyheptane**^[1]
- Synonyms: 2-heptyl methyl ether^[2]
- CAS Registry Number: 57858-34-1^{[1][3]}
- Molecular Formula: C₈H₁₈O^{[1][3]}

Below is a 2D representation of the molecular structure.

Caption: 2D structure of **2-methoxyheptane**.

Table 1: Structural and Molecular Identifiers

Identifier	Value	Reference
IUPAC Name	2-methoxyheptane	[1]
Molecular Formula	C ₈ H ₁₈ O	[1][3]
Molecular Weight	130.23 g/mol	[1]
Canonical SMILES	CCCCC(C)OC	[1]
InChI	InChI=1S/C8H18O/c1-4-5-6-7-8(2)9-3/h8H,4-7H2,1-3H3	[1][3]
InChIKey	XKHTUKHDGNJTLD-UHFFFAOYSA-N	[1][3]
CAS Number	57858-34-1	[1][3]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2-methoxyheptane**. Experimental data for properties such as boiling and melting points are not readily available in the cited literature.

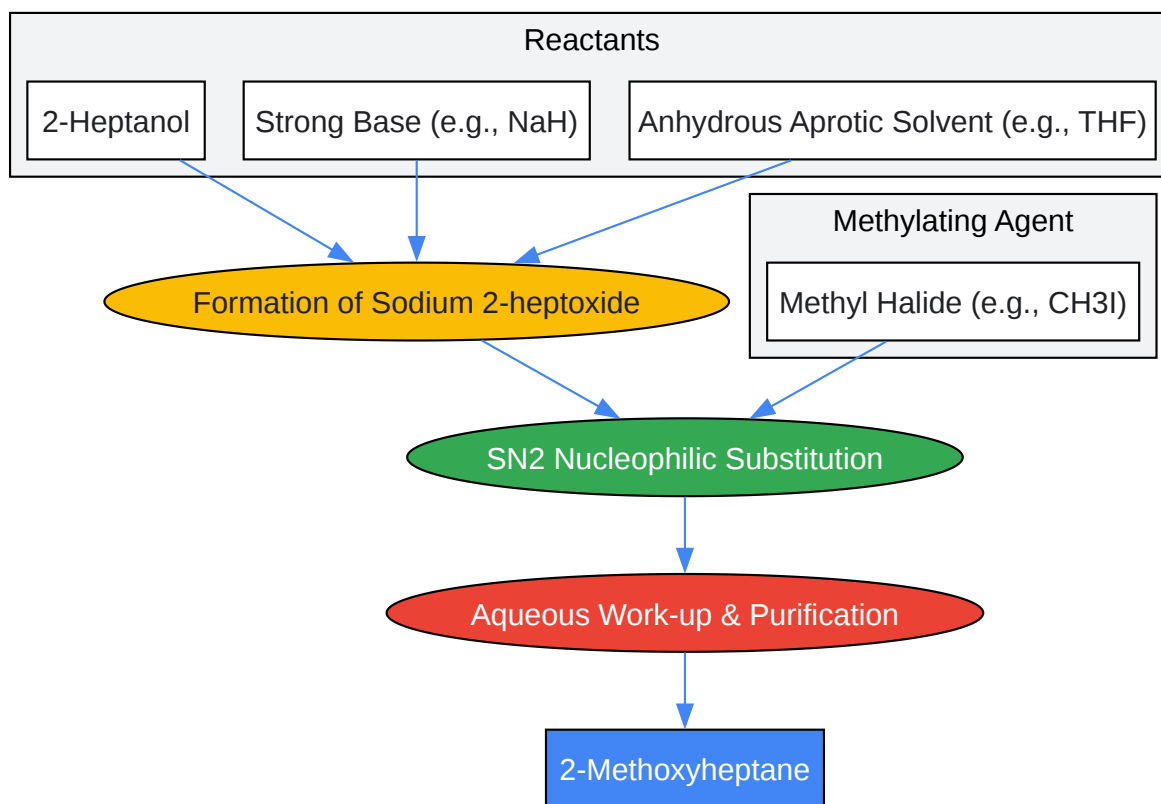
Table 2: Computed Physicochemical Properties

Property	Value	Reference
XLogP3	2.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	5	[1]
Exact Mass	130.135765193 Da	[1]
Monoisotopic Mass	130.135765193 Da	[1]
Topological Polar Surface Area	9.2 Å ²	[1]
Heavy Atom Count	9	[4]
Complexity	52.5	[1]

Experimental Protocols: A General Synthetic Approach

A specific, detailed experimental protocol for the synthesis of **2-methoxyheptane** was not found in the search results. However, a common and applicable method for synthesizing aliphatic ethers is the Williamson ether synthesis. This involves the reaction of an alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[5][6]

The logical workflow for this synthesis, as it would apply to **2-methoxyheptane**, is outlined below.



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Caption: General workflow for Williamson ether synthesis of **2-methoxyheptane**.

Methodology: General Protocol for Williamson Ether Synthesis

This protocol is a general guideline and requires optimization for specific laboratory conditions and scale.

1. Materials and Reagents:

- 2-Heptanol
- Sodium hydride (NaH), 60% dispersion in mineral oil, or another strong base

- Methyl iodide (CH_3I) or another methylating agent
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

2. Procedure:

- **Alkoxide Formation:** To a dry, inert-atmosphere (e.g., nitrogen or argon) flask, add 2-heptanol (1 equivalent) dissolved in the anhydrous solvent. Cool the solution in an ice bath ($0\text{ }^\circ\text{C}$). Carefully and portion-wise, add sodium hydride (1.1 equivalents). Allow the mixture to stir at $0\text{ }^\circ\text{C}$ and then warm to room temperature until the cessation of hydrogen gas evolution, indicating the complete formation of the sodium 2-heptoxide.
- **Nucleophilic Substitution:** Cool the alkoxide solution back to $0\text{ }^\circ\text{C}$. Add methyl iodide (1.2 equivalents) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
- **Work-up and Purification:** Once the reaction is complete, cautiously quench the mixture by slowly adding it to a cooled, saturated solution of aqueous NH_4Cl . Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 . Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure **2-methoxyheptane**.

Safety and Handling

Safety data for **2-methoxyheptane** is not extensively detailed. However, based on similar aliphatic ethers and related heptane isomers, appropriate precautions should be taken.^{[7][8]} Users should handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Ethers can form explosive peroxides over time when exposed to air and light; therefore, proper storage in a cool, dark, and tightly sealed container is essential. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

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